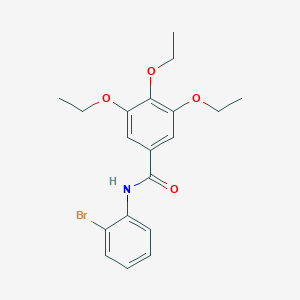
N-(2-bromophenyl)-3,4,5-triethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-3,4,5-triethoxybenzamide, also known as BPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTB belongs to the class of compounds known as benzamides, which have been found to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and analgesic properties.
作用机制
The mechanism of action of N-(2-bromophenyl)-3,4,5-triethoxybenzamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesocorticolimbic system of the brain. By blocking the activity of this receptor, N-(2-bromophenyl)-3,4,5-triethoxybenzamide can modulate the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-bromophenyl)-3,4,5-triethoxybenzamide are primarily related to its activity as a dopamine D3 receptor antagonist. By blocking the activity of this receptor, N-(2-bromophenyl)-3,4,5-triethoxybenzamide can modulate the release of dopamine, which can lead to changes in behavior and mood. N-(2-bromophenyl)-3,4,5-triethoxybenzamide has been found to exhibit antipsychotic, anti-inflammatory, and analgesic properties, making it a potential therapeutic agent for various neuropsychiatric and inflammatory disorders.
实验室实验的优点和局限性
One of the primary advantages of using N-(2-bromophenyl)-3,4,5-triethoxybenzamide in lab experiments is its well-established synthesis method, which allows for the compound to be easily synthesized in large quantities. N-(2-bromophenyl)-3,4,5-triethoxybenzamide has also been found to exhibit high selectivity and potency for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. However, one of the limitations of using N-(2-bromophenyl)-3,4,5-triethoxybenzamide in lab experiments is its potential toxicity, which can limit its use in certain in vivo studies.
未来方向
There are several future directions for the scientific research of N-(2-bromophenyl)-3,4,5-triethoxybenzamide. One potential direction is the development of N-(2-bromophenyl)-3,4,5-triethoxybenzamide-based therapeutics for the treatment of neuropsychiatric disorders, including schizophrenia and drug addiction. Another direction is the investigation of the biochemical and physiological effects of N-(2-bromophenyl)-3,4,5-triethoxybenzamide on other biological systems, including the immune system and the cardiovascular system. Additionally, further studies are needed to investigate the potential toxicity of N-(2-bromophenyl)-3,4,5-triethoxybenzamide and its long-term effects on biological systems.
合成方法
The synthesis of N-(2-bromophenyl)-3,4,5-triethoxybenzamide involves the reaction of 2-bromophenylamine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(2-bromophenyl)-3,4,5-triethoxybenzamide in its pure form. The synthesis method of N-(2-bromophenyl)-3,4,5-triethoxybenzamide has been well-established, and the compound can be easily synthesized in large quantities.
科学研究应用
N-(2-bromophenyl)-3,4,5-triethoxybenzamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the primary research applications of N-(2-bromophenyl)-3,4,5-triethoxybenzamide is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the dopamine D3 receptor. This property makes N-(2-bromophenyl)-3,4,5-triethoxybenzamide a potential therapeutic agent for the treatment of various neuropsychiatric disorders, including schizophrenia and drug addiction.
属性
CAS 编号 |
6112-23-8 |
|---|---|
产品名称 |
N-(2-bromophenyl)-3,4,5-triethoxybenzamide |
分子式 |
C19H22BrNO4 |
分子量 |
408.3 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C19H22BrNO4/c1-4-23-16-11-13(12-17(24-5-2)18(16)25-6-3)19(22)21-15-10-8-7-9-14(15)20/h7-12H,4-6H2,1-3H3,(H,21,22) |
InChI 键 |
JCRFZBNWCJFUSP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2Br |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)


![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)




![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)




